N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Description
N-(5-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic 1,3,4-thiadiazole derivative characterized by a cyclohexanecarboxamide moiety at position 2 of the thiadiazole ring and a 2,5-dimethylphenyl-substituted acetamide group linked via a thioether bridge. Its synthesis typically involves alkylation of 5-amino-1,3,4-thiadiazol-2-thiol derivatives followed by acylation steps, as described in analogous protocols .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-12-8-9-13(2)15(10-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGKFCNSZZDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound featuring a 1,3,4-thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. The structural components of this compound contribute significantly to its biological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.51 g/mol. The structure includes:
- A thiadiazole ring , known for its potential in various biological activities.
- An amide bond , which can undergo hydrolysis under specific conditions.
- A dimethylphenyl group , enhancing the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Thiadiazole derivatives, including the specified compound, have shown promising antimicrobial properties. Research indicates that these compounds can effectively combat multidrug-resistant Gram-positive bacteria and pathogenic fungi. For instance:
- Minimum Inhibitory Concentration (MIC) studies demonstrate that certain thiadiazole derivatives exhibit lower MIC values than established antibiotics like streptomycin and fluconazole against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32.6 | S. aureus |
| Itraconazole | 47.5 | A. niger |
Anticancer Activity
The anticancer potential of the compound is attributed to its ability to inhibit key enzymes involved in cancer progression. The mechanisms include:
- Inhibition of RNA and DNA synthesis , which is crucial for cancer cell proliferation.
- Targeting specific kinases that play significant roles in tumorigenesis .
Studies have indicated that thiadiazole derivatives can effectively induce apoptosis in cancer cells and inhibit cell division by interfering with DNA replication processes .
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
-
Study on Antimicrobial Efficacy :
- A study assessed various thiadiazole derivatives against a range of bacterial and fungal pathogens. The results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial potency.
- The compound demonstrated notable efficacy against resistant strains, suggesting its potential as a lead candidate for drug development .
-
Anticancer Mechanism Investigation :
- Another study focused on the anticancer mechanisms of thiadiazole derivatives, highlighting their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.
- Molecular docking studies revealed strong binding affinities between the compound and DHFR, suggesting a promising avenue for further research into its anticancer applications .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring, an amide functional group, and a cyclohexanecarboxamide moiety. Its molecular formula is , with a molecular weight of 378.51 g/mol. The synthesis of this compound typically involves multi-step organic reactions, where careful control of reaction conditions is crucial for achieving high yields and purity. Techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the synthesis process and confirm the identity of the product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance, similar compounds have shown significant activity against various cancer cell lines, including SNB-19 and OVCAR-8, demonstrating percent growth inhibitions exceeding 85% . The mechanism of action is thought to involve the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR), which are critical in regulating cell growth and metabolism.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. The presence of specific functional groups can enhance interactions with biological targets involved in inflammation pathways, making these compounds candidates for further investigation in treating inflammatory diseases .
Antibacterial Activity
Compounds similar to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide have been evaluated for their antibacterial properties. For example, certain derivatives have shown broad-spectrum antibacterial activity against pathogenic bacteria, indicating their potential as new antimicrobial agents .
Applications in Research
The unique structural features of this compound make it a valuable compound in various research fields:
- Pharmacological Studies : Due to its potential anticancer and anti-inflammatory activities, this compound serves as a lead structure for developing new therapeutic agents.
- Molecular Docking Studies : Computational studies using molecular docking techniques can help elucidate the interaction mechanisms between this compound and its biological targets, aiding in rational drug design .
- Synthetic Chemistry : The methodologies developed for synthesizing this compound can be applied to create other derivatives with modified properties tailored for specific applications.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiadiazole-containing compounds:
- Anticancer Activity : A study demonstrated that a related thiadiazole derivative exhibited substantial growth inhibition against multiple cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .
- Anti-inflammatory Potential : In silico studies have indicated that certain derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme involved in the inflammatory response .
Chemical Reactions Analysis
Hydrolysis of the Cyclohexanecarboxamide Group
The amide bond in the cyclohexanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanecarboxylic acid and the corresponding amine derivative.
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon .
Oxidation of the Thioether Linkage
The thioether (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12h | Sulfoxide derivative | , |
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C, 2h | Sulfone derivative |
Implications : Oxidation alters electronic properties, potentially modulating biological activity (e.g., enhanced polarity) .
Electrophilic Aromatic Substitution on the 2,5-Dimethylphenyl Group
The electron-donating methyl groups activate the aromatic ring toward electrophilic substitution. Nitration and halogenation are feasible.
Directing Effects : Methyl groups direct incoming electrophiles to the para and meta positions .
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring participates in nucleophilic substitution, particularly at the 5-position sulfur atom.
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Amines (e.g., NH₃) | EtOH, reflux | 5-Amino-1,3,4-thiadiazole derivative | , |
| Thiols (e.g., RSH) | DMF, K₂CO₃, 60°C | Disulfide-linked dimer |
Mechanism : Ring activation via electron-withdrawing effects of adjacent groups facilitates nucleophilic attack.
Condensation Reactions Involving the Amine Group
The secondary amine in the 2,5-dimethylphenyl substituent reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases.
| Carbonyl Compound | Conditions | Product | Reference |
|---|---|---|---|
| Benzaldehyde | EtOH, RT, 24h | N-(2,5-dimethylphenyl) benzylidene derivative | |
| Acetylacetone | Acetic acid, 80°C | β-Ketoimine complex |
Applications : Schiff bases are intermediates in synthesizing heterocycles or metal complexes .
Metal Coordination Complex Formation
The sulfur and nitrogen atoms in the thiadiazole ring act as ligands for transition metals.
| Metal Salt | Conditions | Complex Type | Reference |
|---|---|---|---|
| CuCl₂ | MeOH, RT | Octahedral Cu(II) complex | |
| Fe(NO₃)₃ | H₂O, 60°C | Fe(III)-thiadiazole chelate |
Properties : Coordination enhances stability and may confer catalytic or antimicrobial activity .
Reduction of the Amide Group
The cyclohexanecarboxamide can be reduced to a cyclohexanemethylamine derivative under strong reducing conditions.
| Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, reflux | N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanemethylamine |
Limitations : Over-reduction of the thiadiazole ring may occur at elevated temperatures .
Comparison with Similar Compounds
Key Structural Differences:
Anticancer Potential
Antimicrobial and Antioxidant Activity
- Compound 5m: Demonstrated antioxidant activity due to the 2-methoxyphenoxy group, which stabilizes free radicals .
- Target Compound : The 2,5-dimethylphenyl group may reduce antioxidant efficacy compared to 5m but could improve membrane penetration for antimicrobial applications .
Physicochemical Properties
- Lipophilicity : The cyclohexanecarboxamide group increases logP compared to compounds with benzyl or chlorobenzyl substituents, suggesting enhanced blood-brain barrier penetration .
- Solubility: Polar acetamide groups in analogues like 5k (2-methoxyphenoxy) improve aqueous solubility, whereas the target compound’s lipophilic substituents may limit this .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide?
- Methodology : A two-step approach is often employed:
Thiadiazole core formation : Cyclization of thiocarbazides or thiourea derivatives in acidic media (e.g., concentrated H2SO4) to form the 1,3,4-thiadiazole ring. For example, cyclization of intermediates like N-(2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl)acetamide in sulfuric acid yields thiadiazole derivatives .
Carboxamide coupling : Reacting the thiadiazole intermediate with cyclohexanecarboxamide derivatives under reflux conditions using coupling agents (e.g., chloroacetyl chloride in triethylamine) .
- Key Tools : Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) and confirm purity via melting point analysis .
Q. How should researchers characterize the molecular structure of this compound?
- Spectroscopic Techniques :
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1670 cm<sup>-1</sup>) and thioamide (C-S, ~1100–1120 cm<sup>-1</sup>) functional groups .
- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., cyclohexane protons at δ 1.2–2.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via FAB-MS (e.g., m/z = 384 [M+H]<sup>+</sup> for related compounds) .
Q. What initial biological screening approaches are suitable for this compound?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution methods. Adjust pH to assess activity dependence (e.g., pH 5–8) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC50 values with reference drugs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Example : If NMR signals overlap (e.g., cyclohexane protons vs. methylphenyl groups), employ 2D NMR (COSY, HSQC) to assign peaks unambiguously .
- X-ray Crystallography : For unresolved stereochemistry, grow co-crystals (e.g., with acetic acid) and analyze via single-crystal X-ray diffraction. This confirmed the planar geometry of thiadiazole rings in related compounds .
Q. What strategies optimize reaction yields and purity during synthesis?
- Solvent Optimization : Replace ethanol with DMF or acetonitrile to enhance solubility of intermediates. For cyclization, concentrated H2SO4 at 293–298 K for 24 hours achieved >95% yield in thiadiazole formation .
- Purification : Use preparative TLC (n-hexane:ethyl acetate 50:50) or column chromatography (silica gel, gradient elution) to isolate byproducts (e.g., unreacted thioureas) .
Q. How can computational methods predict pharmacological interactions of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Parameterize the compound using SMILES strings (e.g.,
C1CCC(CC1)C(=O)NC2=NCCS2) from structural analogs . - ADMET Prediction : Employ QSAR models in tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Q. What mechanistic insights explain the compound’s heterocyclization behavior?
- Intermediate Trapping : In sulfuric acid, the reaction forms N-substituted thioamide intermediates, which undergo cyclization via sulfur elimination. Co-crystallization studies confirmed intermediates like N-(2,2,2-trichloroethyl)thioacetamide .
- Kinetic Analysis : Vary reaction time (1–24 hours) and monitor intermediates via TLC to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
